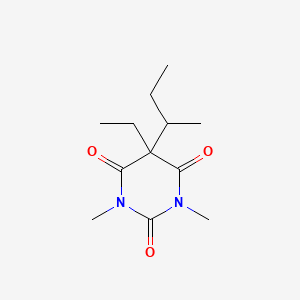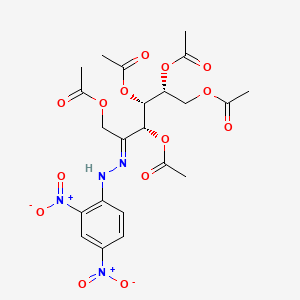
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is characterized by the presence of a hydrazone group formed by the reaction of D-fructose with 2,4-dinitrophenylhydrazine, and it is further modified by the acetylation of all five hydroxyl groups on the fructose molecule. The resulting compound is used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Formation of D-Fructose, (2,4-dinitrophenyl)hydrazone:
Reactants: D-fructose and 2,4-dinitrophenylhydrazine.
Conditions: The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at room temperature. The mixture is stirred until the hydrazone formation is complete.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.
-
Acetylation to Form 1,3,4,5,6-Pentaacetate:
Reactants: D-Fructose, (2,4-dinitrophenyl)hydrazone and acetic anhydride.
Conditions: The reaction is carried out in the presence of a catalyst, such as pyridine, at room temperature. The mixture is stirred until the acetylation is complete.
Industrial Production Methods: While the industrial production of this specific compound is not widely documented, the methods described above can be scaled up for larger-scale synthesis with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone group, leading to the formation of various oxidation products.
Reduction: The hydrazone group can be reduced to form the corresponding amine derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the hydrazone group.
Reduction Products: Amine derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in the synthesis of other complex organic molecules.
- Employed in studies of carbohydrate chemistry and hydrazone formation.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving carbohydrates.
- Serves as a model compound for studying the interactions of sugars with proteins and other biomolecules.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable hydrazone linkages.
- Explored for its potential as a diagnostic reagent in detecting specific biomolecules.
Industry:
- Used in the production of specialized chemicals and reagents for research and development.
- Employed in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism by which D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate exerts its effects involves the formation of stable hydrazone linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The acetyl groups on the fructose molecule can also influence the compound’s solubility and reactivity, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
D-Glucose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: Similar structure but derived from D-glucose instead of D-fructose.
D-Mannose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: Similar structure but derived from D-mannose instead of D-fructose.
Uniqueness:
- The presence of the hydrazone group and multiple acetyl groups provides a combination of stability and reactivity that is valuable in various research applications.
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: is unique due to the specific arrangement of hydroxyl groups on the fructose molecule, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
54538-26-0 |
|---|---|
Molekularformel |
C22H26N4O14 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
[(2R,3S,4R,5E)-2,3,4,6-tetraacetyloxy-5-[(2,4-dinitrophenyl)hydrazinylidene]hexyl] acetate |
InChI |
InChI=1S/C22H26N4O14/c1-11(27)36-9-18(24-23-17-7-6-16(25(32)33)8-19(17)26(34)35)21(39-14(4)30)22(40-15(5)31)20(38-13(3)29)10-37-12(2)28/h6-8,20-23H,9-10H2,1-5H3/b24-18+/t20-,21-,22-/m1/s1 |
InChI-Schlüssel |
HHZPYULMSXDKIA-OXNNBMGBSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(C(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


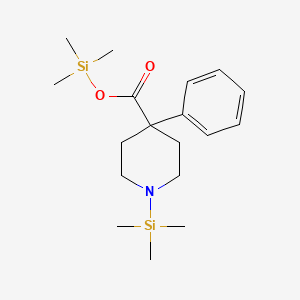


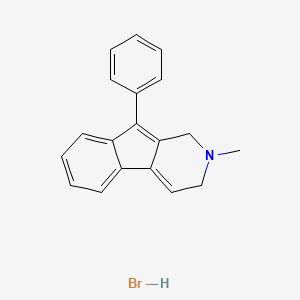


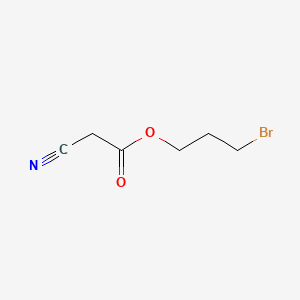
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
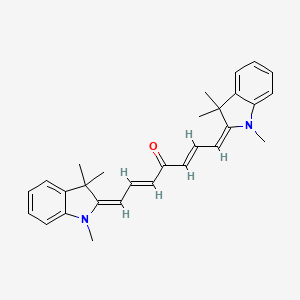
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
